ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate
Brand Name: Vulcanchem
CAS No.: 1351634-14-4
VCID: VC5550849
InChI: InChI=1S/C19H19N5O3/c1-4-27-19(26)14-5-7-15(8-6-14)20-18(25)16-9-10-17(22-21-16)24-13(3)11-12(2)23-24/h5-11H,4H2,1-3H3,(H,20,25)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN=C(C=C2)N3C(=CC(=N3)C)C
Molecular Formula: C19H19N5O3
Molecular Weight: 365.393

ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate

CAS No.: 1351634-14-4

Cat. No.: VC5550849

Molecular Formula: C19H19N5O3

Molecular Weight: 365.393

* For research use only. Not for human or veterinary use.

ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate - 1351634-14-4

Specification

CAS No. 1351634-14-4
Molecular Formula C19H19N5O3
Molecular Weight 365.393
IUPAC Name ethyl 4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carbonyl]amino]benzoate
Standard InChI InChI=1S/C19H19N5O3/c1-4-27-19(26)14-5-7-15(8-6-14)20-18(25)16-9-10-17(22-21-16)24-13(3)11-12(2)23-24/h5-11H,4H2,1-3H3,(H,20,25)
Standard InChI Key AIMYPERIBXNENS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN=C(C=C2)N3C(=CC(=N3)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridazine ring (a six-membered aromatic system with two adjacent nitrogen atoms) linked to a 3,5-dimethylpyrazole group at the 6-position. A carboxamide bridge connects this hybrid system to a para-substituted ethyl benzoate ester (Figure 1) . This arrangement creates a planar region (pyridazine-pyrazole) and a flexible ester moiety, enabling interactions with both hydrophobic and hydrophilic regions of biological targets.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₉N₅O₃
Molecular Weight365.4 g/mol
SMILES NotationCCOC(=O)c1ccc(NC(=O)c2ccc(-n3nc(C)cc3C)nn2)cc1
Hydrogen Bond Donors2 (amide NH and pyrazole NH)
Hydrogen Bond Acceptors6 (pyridazine N, pyrazole N, carbonyl O, ester O)

The presence of multiple nitrogen atoms and carbonyl groups enhances solubility in polar aprotic solvents, while the aromatic systems contribute to π-π stacking interactions. The ethyl ester group improves membrane permeability, a critical factor for bioavailability .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through distinct signals:

  • ¹H NMR: A triplet at δ 1.3 ppm (CH₂CH₃), a quartet at δ 4.3 ppm (OCH₂), and aromatic protons between δ 7.5–8.5 ppm.

  • ¹³C NMR: Carbonyl carbons appear at δ 165–170 ppm, while pyridazine and pyrazole carbons resonate at δ 140–160 ppm.
    Mass spectrometry (MS) shows a molecular ion peak at m/z 365.4, consistent with the molecular weight .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves three key stages (Figure 2):

  • Pyridazine Core Formation: Cyclocondensation of dihydrazines with diketones yields the pyridazine ring.

  • Pyrazole Substitution: Nucleophilic aromatic substitution introduces the 3,5-dimethylpyrazole group at the 6-position using Cu(I)-catalyzed coupling .

  • Benzoate Conjugation: Amide coupling (e.g., using HATU or EDCI) links the pyridazine-pyrazole intermediate to ethyl 4-aminobenzoate.

Table 2: Reaction Conditions and Yields

StepReagents/CatalystsTemperatureYield
1Hydrazine hydrate, EtOH80°C68%
2CuI, DMEDA, DMF120°C52%
3HATU, DIPEA, DCMRT75%

Optimization studies emphasize the role of solvent choice (DMF for Step 2) and catalyst loading (10 mol% CuI) in minimizing side reactions . Microwave-assisted synthesis reduces Step 2 duration from 24 hours to 45 minutes.

Purification and Analytical Challenges

Chromatographic purification (silica gel, ethyl acetate/hexane) resolves issues with regioisomeric byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >98% purity. Residual metal catalysts (e.g., Cu) are removed via chelating resins .

Biological Activity and Mechanism of Action

Autotaxin Inhibition

Autotaxin, an enzyme that converts lysophosphatidylcholine to lysophosphatidic acid (LPA), is implicated in chronic pain and cancer metastasis. Ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate binds to the enzyme’s hydrophobic pocket, displacing LPA via competitive inhibition (IC₅₀ = 0.8 μM). Molecular dynamics simulations reveal hydrogen bonds between the pyridazine N atoms and Arg234/Asn230 residues.

Table 3: Comparative Inhibitory Activity

CompoundIC₅₀ (μM)Selectivity (vs. ENPP2)
Target Compound0.8>100x
HA-130 (Reference)2.150x

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces TNF-α and IL-6 production by 62% and 58%, respectively, at 10 μM . This activity correlates with NF-κB pathway suppression, as shown by luciferase reporter assays .

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